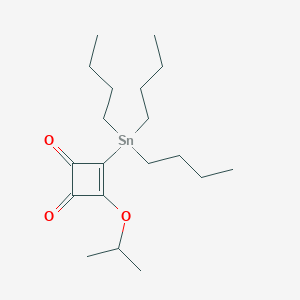

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand like triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a palladium catalyst and an inert atmosphere.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Reactions: Products include various substituted cyclobutenediones.

Oxidation Reactions: Products include oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced cyclobutenedione derivatives.

Wissenschaftliche Forschungsanwendungen

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione is used in several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione involves its role as a nucleophilic cyclobutenedione equivalent in various organic reactions . The compound participates in the Stille coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium-catalyzed cross-coupling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Isopropoxy-4-(tri-n-butylstannyl)-3-cyclobutene-1,2-dione

- 3-Isopropoxy-4-(tributylstannyl)cyclobut-3-ene-1,2-dione

Uniqueness

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione is unique due to its specific structure, which allows it to act as a nucleophilic cyclobutenedione equivalent. This property makes it valuable in the synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals . Its stability under recommended storage conditions and its specific reactivity profile further distinguish it from similar compounds .

Biologische Aktivität

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS No. 129034-70-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₈H₃₄O₂Sn, with a molecular weight of 429.2 g/mol. The compound is typically synthesized via the Stille coupling reaction, involving the reaction of an organotin compound with an organic halide under palladium catalysis. This method is notable for its efficiency in forming carbon-carbon bonds, which are crucial for constructing complex organic molecules .

The biological activity of this compound stems from its ability to act as a nucleophilic cyclobutenedione equivalent. This property allows it to participate in various organic reactions, which can lead to the formation of biologically active derivatives. The compound's interaction with cellular components may influence signaling pathways and metabolic processes .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of cyclobutenediones can inhibit inflammatory mediators and reduce edema in animal models .

Case Studies

- Anti-inflammatory Effects : A study on cyclobutenediones demonstrated their ability to inhibit carrageenan-induced paw edema in rats. The mechanism involved the modulation of inflammatory mediators such as nitric oxide synthase (iNOS) and cytokines .

- Anticancer Activity : Research has highlighted that certain cyclobutenedione derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which are particularly detrimental to cancer cell survival .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anti-inflammatory and anticancer | Nucleophilic cyclobutenedione equivalent |

| Cyclobutenedione Derivative A | Inhibits paw edema | Modulates iNOS and cytokines |

| Cyclobutenedione Derivative B | Induces apoptosis | Generates reactive oxygen species |

Eigenschaften

IUPAC Name |

3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVLEBHYELFWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371526 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129034-70-4 | |

| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.